5-Quinoxalinol,2,3,6-trimethyl-(9CI)
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Overview
Description
5-Quinoxalinol,2,3,6-trimethyl-(9CI) is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Quinoxalinol,2,3,6-trimethyl-(9CI) typically involves the condensation of appropriate o-phenylenediamines with 1,2-dicarbonyl compounds under acidic or basic conditions. The reaction is usually carried out in solvents like ethanol or acetic acid at elevated temperatures .
Industrial Production Methods
Industrial production methods for 5-Quinoxalinol,2,3,6-trimethyl-(9CI) are similar to laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
5-Quinoxalinol,2,3,6-trimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines .
Scientific Research Applications
5-Quinoxalinol,2,3,6-trimethyl-(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable compound in drug discovery.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Quinoxalinol,2,3,6-trimethyl-(9CI) involves its interaction with various molecular targets and pathways. It can inhibit enzymes, bind to DNA, and interfere with cellular processes, leading to its biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2,3-Dimethylquinoxaline: A similar compound with two methyl groups.
6-Methylquinoxaline: Another derivative with a single methyl group at the 6-position.
Uniqueness
5-Quinoxalinol,2,3,6-trimethyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2,3,6-trimethylquinoxalin-5-ol |
InChI |
InChI=1S/C11H12N2O/c1-6-4-5-9-10(11(6)14)13-8(3)7(2)12-9/h4-5,14H,1-3H3 |
InChI Key |
ZKXIRPVBWFXYCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=C(N=C2C=C1)C)C)O |
Origin of Product |
United States |
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